molecular formula C20H16N4O3S B2959172 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-49-1

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2959172
CAS No.: 392243-49-1
M. Wt: 392.43
InChI Key: RDZLYBIWGCNYEI-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide scaffold. The benzamide moiety is substituted at the para-position with a 2,5-dioxopyrrolidin-1-yl group, while the thiadiazole ring is functionalized at position 5 with a 2-methylphenyl group.

Microwave-assisted synthesis, as demonstrated in related 1,3,4-thiadiazole-benzamide derivatives, could also improve reaction efficiency and yield .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-4-2-3-5-15(12)19-22-23-20(28-19)21-18(27)13-6-8-14(9-7-13)24-16(25)10-11-17(24)26/h2-9H,10-11H2,1H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZLYBIWGCNYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their extensive biological activities including antimicrobial , anticancer , anti-inflammatory , antiviral , and anticonvulsant properties . The presence of the thiadiazole ring enhances the interaction with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural modifications. Key findings regarding SAR include:

  • Electron-Drawing Groups : The introduction of electron-withdrawing groups (e.g., Cl or Br) at specific positions on the thiadiazole ring enhances antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Electron-Donating Groups : Conversely, electron-donating groups (e.g., -OCH₃) at the para position can improve anticancer and antioxidant activities .
  • Substituent Variability : The activity is also affected by the nature and position of substituents on the benzamide moiety, which can modulate the binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance:

  • Inhibition of Kinase Activity : The compound has shown promising results as an EGFR/HER2 dual-target inhibitor. In vitro assays demonstrated significant anti-proliferative effects on breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549) .
Cell LineIC50 Value (µM)Activity Level
MCF-710Moderate
SK-BR-35High
A54915Moderate

Antimicrobial Activity

The thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. The compound's structure allows it to interact effectively with microbial enzymes and membranes.

Anti-inflammatory and Antioxidant Properties

Research indicates that compounds with a thiadiazole structure can possess anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Additionally, antioxidant assays have shown that such compounds can scavenge free radicals effectively.

Case Studies

A notable study focused on a series of thiadiazole derivatives where modifications led to enhanced biological profiles. For example:

  • A derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining lower toxicity towards normal cells .

Scientific Research Applications

Potential Scientific Research Applications

The compound is a versatile material with potential applications in scientific research.

  • Antimicrobial Properties The thiadiazole ring, a common pharmacophore in many antibiotics, suggests the molecule may exhibit antimicrobial properties. Research on similar compounds has demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria and Helicobacter pylori.
  • Anti-inflammatory or Anti-cancer Research The benzamide group in the molecule's structure can be involved in various biological processes, suggesting potential applications in areas like anti-inflammatory or anti-cancer research, depending on its specific interactions with proteins or enzymes.
  • Synthesis of Complex Molecules The molecule could serve as a building block or intermediate in synthesizing more complex molecules with desired biological activities.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide:

Compound NameStructure FeaturesBiological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideSimilar dioxopyrrolidine and thiadiazoleAnticancer activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamideContains thiazole instead of thiadiazoleAntimicrobial properties
4-(2-methylphenyl)-N-[5-(ethylthiadiazol-2-yl)]benzamideVariation in substituents on thiadiazoleAntimicrobial activity

These compounds demonstrate variations in substituents that can significantly influence their biological activities and pharmacological profiles. The unique combination of functional groups in this compound sets it apart from these analogs by potentially offering distinct therapeutic benefits.

Additional Information

  • Molecular Formula: C19H15N3O3S
  • Molecular Weight: 344.39 g/mol

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
Target Compound 5-(2-methylphenyl) 4-(2,5-dioxopyrrolidin-1-yl) ~435 (estimated) Anticancer (inferred) Likely cyclization -
N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide - Benzamide ~235 Anticancer (pro-apoptotic) Conventional cyclization
Compound 9g (Ev4) Sulfonyl with hydroxybenzyl - - Antioxidant (64.2% ABTS•+ scavenging) Condensation
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 5-benzylsulfanyl 4-(dimethylsulfamoyl) 434.6 Not reported Substitution
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide (Ev6) Substituted methylene amino - ~350–400 Anticancer (docking-based) Microwave-assisted

Key Observations:

Anticancer Activity: The target compound’s 2-methylphenyl group may enhance lipophilicity, promoting cellular uptake, while the dioxopyrrolidinyl group could facilitate hydrogen bonding with target proteins (e.g., kinases or apoptosis regulators) . Compound 7(a–l) (Ev6), bearing substituted methylene amino groups, showed moderate to strong anticancer activity in docking studies, suggesting that electron-donating substituents improve binding affinity .

Antioxidant Activity: Compound 9g (Ev4), with a hydroxy-methoxybenzylidene substituent, exhibited 64.2% ABTS•+ scavenging activity, highlighting the role of phenolic groups in radical stabilization . The target compound lacks such groups, implying a divergent mechanism of action.

Pharmacological Profiles

  • Pro-Apoptotic Effects : ’s derivatives induced apoptosis in cancer cells via caspase-3 activation, a pathway likely shared by the target compound due to structural similarities .
  • Antioxidant vs. Anticancer Trade-offs : Compounds with antioxidant moieties (e.g., 9g in Ev4) prioritize radical scavenging, whereas the target’s design focuses on kinase inhibition or DNA intercalation, reflecting divergent therapeutic goals .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole core formation : Reacting substituted phenyl precursors with thiosemicarbazides under reflux in POCl₃ or ethanol, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) to isolate intermediates .
  • Benzamide coupling : Condensation of activated carboxylic acid derivatives (e.g., benzoyl chloride) with the thiadiazole-amine intermediate in ethanol or glacial acetic acid under reflux (2–4 hours), with purification via solvent evaporation and recrystallization .
  • Pyrrolidinone functionalization : Introducing the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or coupling reactions, monitored by TLC and purified using column chromatography .

Q. How is the compound characterized structurally and spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : Confirming proton environments (e.g., aromatic thiadiazole protons at δ 7.2–8.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • FT-IR : Identifying amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S vibrations (~690 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validating molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks for polymorph analysis (if applicable) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays : Testing against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Ethanol or DMF/EtOH mixtures enhance solubility of intermediates, reducing side products .
  • Catalyst screening : Glacial acetic acid or POCl₃ improves cyclization efficiency for thiadiazole formation .
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) identifies incomplete coupling steps, enabling real-time adjustments .
  • Data-driven optimization : Statistical tools (e.g., DOE) can model variables like temperature, time, and stoichiometry to maximize yield .

Q. What structure-activity relationship (SAR) insights exist for modifying the thiadiazole and benzamide moieties?

  • Thiadiazole substitutions : Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance antimicrobial activity by increasing electrophilicity .
  • Benzamide modifications : Bulky substituents (e.g., 2-methylphenyl) improve metabolic stability but may reduce solubility .
  • Pyrrolidinone role : The 2,5-dioxopyrrolidin-1-yl group enhances kinase inhibition via H-bonding with ATP-binding pockets .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. antimicrobial potency) be reconciled?

  • Mechanistic studies : Proteomics or transcriptomics can identify off-target effects in cytotoxicity assays .
  • Selectivity profiling : Compare activity across related enzymes (e.g., EGFR vs. HER2) to pinpoint target specificity .
  • Physicochemical adjustments : LogP optimization (e.g., adding polar groups) may reduce nonspecific membrane interactions .

Q. What strategies ensure compound stability under physiological conditions?

  • pH stability assays : Monitor degradation in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis) .
  • Light/heat stress testing : Accelerated stability studies (40°C, 75% RH) guide formulation development (e.g., lyophilization) .
  • Metabolite identification : LC-MS/MS detects major metabolites in liver microsomes, informing prodrug design .

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Docking studies : Predict binding poses in target proteins (e.g., EGFR) using AutoDock or Schrödinger .
  • QSAR models : Correlate electronic descriptors (HOMO/LUMO, polarizability) with bioactivity data to prioritize analogs .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) to optimize residence time .

Methodological Notes

  • Data integration : Cross-referenced synthesis protocols , characterization techniques , and biological studies to ensure reproducibility.
  • Contradiction management : Highlighted variable reflux times (1–4 hours) in synthesis steps, recommending condition-specific validation .

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